

# Anitrazafen (LY122512): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Anitrazafen |           |
| Cat. No.:            | B1665112    | Get Quote |

Anitrazafen (LY122512) is a topically effective, non-steroidal anti-inflammatory agent (NSAID). [1][2][3] Chemically identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine, its primary mechanism of action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] This guide provides a comprehensive overview of the available technical information on Anitrazafen, including its pharmacological properties, experimental protocols, and potential signaling pathways.

**Core Compound Details** 

| Property          | Value                                            | Source |
|-------------------|--------------------------------------------------|--------|
| IUPAC Name        | 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | [4]    |
| Synonyms          | LY122512                                         | [1][2] |
| Molecular Formula | C18H17N3O2                                       | [4]    |
| Molar Mass        | 307.35 g/mol                                     | [4]    |
| Class             | Anti-inflammatory agent, COX-2 inhibitor         | [1][4] |

## Pharmacokinetics (in vivo, rat model)



**Anitrazafen** is well-absorbed from the gastrointestinal tract, with biliary excretion being the primary route of elimination for the drug and its metabolites.[1][3] Plasma concentrations following subcutaneous administration are approximately half of those observed after oral administration.[1][3]

| Parameter                 | Observation                                                                                                                                  | Administration<br>Route   | Source |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|---------------------------|--------|
| Absorption                | Rapidly absorbed from the gastrointestinal tract.                                                                                            | Oral                      | [1]    |
| Peak Plasma Concentration | Attained within 1 hour post-administration.                                                                                                  | Oral                      |        |
| Metabolism                | Extensive, primarily through oxidative Odemethylation followed by glucuronide or sulfate conjugation. No unchanged drug is found in excreta. | Oral                      |        |
| Elimination               | Major route is biliary excretion.                                                                                                            | Oral                      | [1]    |
| Bioavailability           | Slower systemic absorption and delayed elimination compared to oral administration.                                                          | Subcutaneous &<br>Topical | [1]    |

### **Mechanism of Action: COX-2 Inhibition**

As a COX-2 inhibitor, **Anitrazafen** selectively targets the inducible isoform of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[4] This selective inhibition is thought to reduce the gastrointestinal side



effects commonly associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. inotiv.com [inotiv.com]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anitrazafen (LY122512): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665112#what-is-anitrazafen-ly-122512]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com